N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
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Overview
Description
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a fused imidazo-pyridine ring system with a phenyl group and a propanamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and provides a high yield of the target compound. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. These interactions can lead to various biological effects, such as the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
- 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 2-phenylimidazo[1,2-a]pyridine
Uniqueness
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is unique due to its specific structural features, such as the presence of a propanamide moiety, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-14(21)18-17-15(13-9-5-4-6-10-13)19-16-12(2)8-7-11-20(16)17/h4-11H,3H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSABSAOTGMUKEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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